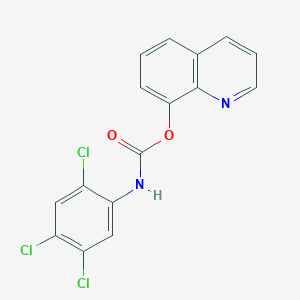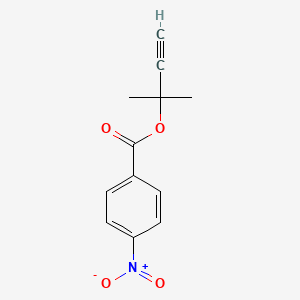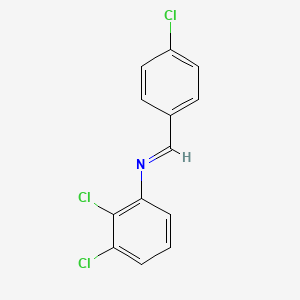
N-(4-Chlorobenzylidene)-2,3-dichloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorobenzylidene)-2,3-dichloroaniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(4-Chlorobenzylidene)-2,3-dichloroaniline can be synthesized through the condensation reaction of 4-chlorobenzaldehyde with 2,3-dichloroaniline. The reaction typically involves mixing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction is usually catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorobenzylidene)-2,3-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and chlorinated by-products.
Reduction: 2,3-dichloroaniline and 4-chlorobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorobenzylidene)-2,3-dichloroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Chlorobenzylidene)-2,3-dichloroaniline involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Nitrobenzylidene)aniline
- N-(4-Chlorobenzylidene)-4-methylaniline
- N-(4-Methylbenzylidene)-4-methylaniline
Uniqueness
N-(4-Chlorobenzylidene)-2,3-dichloroaniline is unique due to the presence of both chlorine atoms on the aniline ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar Schiff bases and contributes to its specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
63759-78-4 |
|---|---|
Molekularformel |
C13H8Cl3N |
Molekulargewicht |
284.6 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-(2,3-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl3N/c14-10-6-4-9(5-7-10)8-17-12-3-1-2-11(15)13(12)16/h1-8H |
InChI-Schlüssel |
UTFSQGRGASWUIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


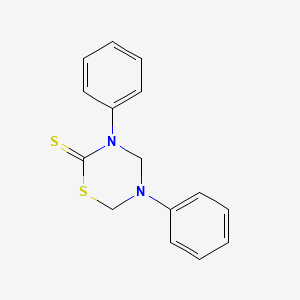
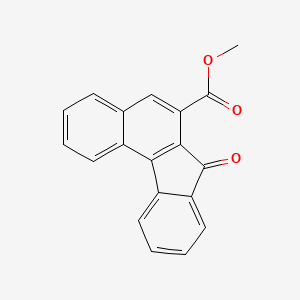
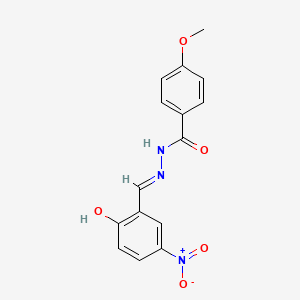
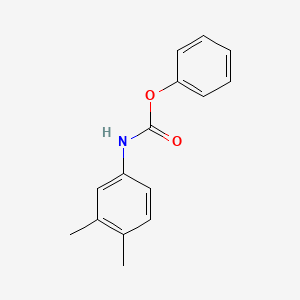
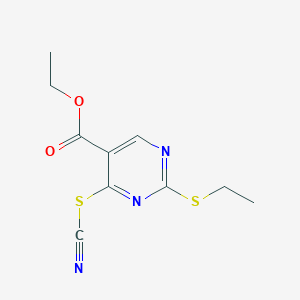
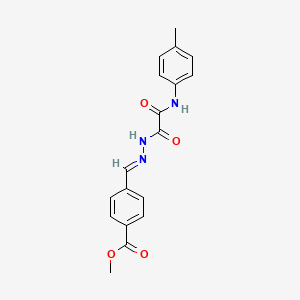
![7-Methoxy-1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B11959133.png)
